N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Description

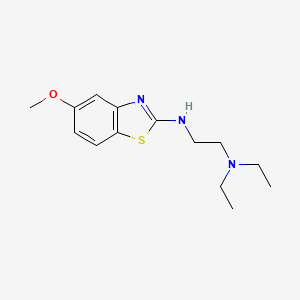

N,N-Diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a benzothiazole-derived ethylenediamine compound. Its structure features a 5-methoxy-substituted benzothiazole ring linked to an N,N-diethyl ethylenediamine moiety. The methoxy group at position 5 of the benzothiazole provides electron-donating effects, while the diethyl groups on the ethylenediamine enhance lipophilicity. This compound is commercially available (CAS: 1105188-36-0; CymitQuimica Ref: 10-F495861) but lacks extensive published biological data .

Properties

IUPAC Name |

N',N'-diethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c1-4-17(5-2)9-8-15-14-16-12-10-11(18-3)6-7-13(12)19-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWIVICBQFRIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(S1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS Number: 854085-17-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and the implications of its diverse activities.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The molecular formula is with a molecular weight of 279.40 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with ethylenediamine under controlled conditions. The synthetic pathway often includes steps such as:

- Formation of Benzothiazole Derivative : Utilizing starting materials like 2-amino benzothiazole.

- Alkylation : Introducing ethyl groups to form the diethylamine component.

- Purification : Employing techniques such as recrystallization or chromatography to obtain a pure product.

Antitumor Activity

Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation effectively. For example:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A (related structure) | MCF-7 (Breast Cancer) | 3.1 |

| Compound B (related structure) | HCT116 (Colon Cancer) | 4.4 |

These values suggest that modifications to the benzothiazole nucleus can enhance activity against specific cancer types .

Antioxidant and Anti-inflammatory Activity

Benzothiazole derivatives have also been evaluated for their antioxidant properties. Studies demonstrate that certain derivatives possess radical scavenging abilities comparable to established antioxidants like BHT (Butylated Hydroxytoluene). For instance:

| Compound | Assay Type | IC50 (mmol/L) |

|---|---|---|

| Compound C | ABTS Assay | 0.05 |

| Compound D | DPPH Assay | 0.07 |

Additionally, anti-inflammatory activities have been reported with some derivatives exhibiting inhibition rates higher than standard drugs like indomethacin .

Antibacterial Activity

The compound has shown promise in antibacterial assays against various strains of bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values are crucial for determining efficacy:

| Strain Tested | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 16 |

These findings indicate the potential application of this compound in treating bacterial infections .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives:

- Antitumor Activity : A study demonstrated that certain benzothiazole derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

- Antioxidant Studies : Research highlighted the antioxidant potential of modified benzothiazoles, suggesting their utility in preventing oxidative stress-related diseases .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of these compounds, showing significant reductions in inflammation markers compared to control groups .

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine has been investigated for its potential therapeutic applications. The benzothiazole structure is known for its biological activity, particularly in the development of anti-cancer agents and antimicrobial compounds.

Case Studies:

- Antitumor Activity : Research has indicated that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. This compound may enhance these effects due to its unique substituents.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Applications Include:

- Synthesis of Benzothiazole Derivatives : Used as a precursor in the synthesis of other functionalized benzothiazoles that can be utilized in pharmaceuticals and agrochemicals.

Analytical Chemistry

The compound's distinct chemical properties allow it to be used as a reagent in analytical methods.

Example Uses:

- Chromatography : Can be employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

N′-(6-Chloro-1,3-Benzothiazol-2-yl)-N,N-Dimethyl-Ethane-1,2-Diamine (CAS 856792-57-9)

- Structure : Chloro substituent at position 6; dimethyl groups on ethylenediamine.

- Molecular Formula : C₁₁H₁₄ClN₃S; Molecular Weight : 255.76 .

- Key Differences: The chloro group is electron-withdrawing, increasing polarity but reducing solubility in non-polar media compared to the methoxy group. Dimethyl groups (vs.

N'-(5,7-Dimethyl-1,3-Benzothiazol-2-yl)-N,N-Dimethyl-Ethane-1,2-Diamine (CAS 1333960-63-6)

- Structure : Methyl groups at positions 5 and 7; dimethyl ethylenediamine.

- Molecular Formula : C₁₃H₁₉N₃S; Molecular Weight : 249.38 .

- Key Differences :

- Methyl groups are less polar than methoxy, leading to lower solubility in aqueous environments.

- Steric hindrance from dual methyl groups may limit interactions with biological targets.

N,N-Diethyl-N'-(6-Fluoro-1,3-Benzothiazol-2-yl)Ethane-1,2-Diamine

- Structure : Fluoro substituent at position 6; diethyl ethylenediamine.

- Molecular Formula : C₁₃H₁₈FN₃S; Molecular Weight : 267.37 (estimated).

- Key Differences :

Variations in the Diamine Moiety

N,N′-Bis(4-Chlorobenzylidene)Ethane-1,2-Diamine (Schiff Base Ligand L1)

- Structure : Ethylenediamine condensed with 4-chlorobenzaldehyde.

- Key Differences :

- The absence of a benzothiazole ring shifts reactivity toward metal chelation rather than heterocyclic interactions.

N,N′-Bis(Benzamidine-4-yl)Ethane-1,2-Diamine (Compound 6)

- Structure : Benzamidine groups on ethylenediamine.

- Key Differences :

- Amidines introduce positive charge at physiological pH, enhancing DNA/RNA binding—unlike the neutral diethyl groups in the target compound.

Electronic and Solubility Profiles

- Methoxy vs. Chloro/fluoro substituents improve metabolic stability but reduce solubility .

- Diethyl vs.

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.